Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a triazene group attached to a phenyl ring, which is further connected to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester group can produce primary alcohols.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the triazene group under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Yields primary alcohols.
Substitution: Results in the formation of substituted triazene derivatives.
Scientific Research Applications
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate can be compared with other esters and triazene derivatives:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butanoate: Another ester with a fruity odor, used in perfumes and flavorings.
Triazene derivatives: Compounds with similar triazene groups, investigated for their biological activity.
This compound stands out due to its unique combination of ester and triazene functionalities, making it a versatile compound for various applications.
Properties
CAS No. |
34153-50-9 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylaminodiazenyl)phenyl]butanoate |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)7-5-6-12-8-10-13(11-9-12)15-16-17(2)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
RIYTVOORXZWMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.